Unii-4MC3K7ldc6

描述

Unii-4MC3K7ldc6 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a synthetic analog of a natural product that is found in marine sponges. Unii-4MC3K7ldc6 has been synthesized using a variety of methods and has been extensively studied for its biochemical and physiological effects.

科学研究应用

- Its antibacterial effect is time-dependent, meaning the free concentration should be maintained above the minimum inhibitory concentration (MIC) of the target pathogen for the entire dosing interval (expressed as f T >MIC = 100%) .

- In vitro tests show that meropenem degrades at a constant rate of 0.006/h in normal saline (at 22 °C) and 0.025/h in serum (at 37 °C). Replacement of the infusate every 12 hours is recommended .

- ORM levels vary among patients but contribute minimally to total clearance .

- It is effective against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Enterobacteriaceae .

Antibacterial Activity and Spectrum

Stability and Degradation

Pharmacokinetics and Continuous Infusion

Clinical Applications

Special Populations

作用机制

Target of Action

Meropenem, a broad-spectrum carbapenem antibiotic, is active against both Gram-positive and Gram-negative bacteria . It readily penetrates the cell wall of most bacteria to reach its primary targets, the penicillin-binding proteins (PBPs) . Its strongest affinities are towards PBPs 2, 3, and 4 of Escherichia coli and Pseudomonas aeruginosa, and PBPs 1, 2, and 4 of Staphylococcus aureus . PBPs play a crucial role in the synthesis of vital cell wall components .

Mode of Action

Meropenem exerts its action by readily penetrating bacterial cells and interfering with the synthesis of vital cell wall components, which leads to cell death . It binds covalently to PBPs involved in the biosynthesis of mucopeptides in bacterial cell walls . This binding inhibits cellular growth and division and disrupts cell wall integrity, eventually causing cell wall lysis .

Biochemical Pathways

Meropenem’s action significantly alters relevant metabolites involved in bacterial cell membrane and cell wall synthesis . These alterations encompass various metabolic pathways, including fatty acid metabolism, peptidoglycan synthesis, and lipopolysaccharide metabolism . Furthermore, the combination therapy of meropenem with other antibiotics exhibits significant interference with amino acid metabolism, nucleotide metabolism, and central carbon metabolism pathways, including the tricarboxylic acid cycle and pentose phosphate pathway .

Pharmacokinetics

Meropenem is a broad-spectrum β-lactam antibiotic that penetrates most body fluids and tissues rapidly after intravenous administration . It undergoes primarily renal elimination; therefore, dosage adjustment is required for patients with renal impairment . Meropenem has time-dependent bactericidal activity; thus, the percentage of time that free-drug concentrations are higher than the minimum inhibitory concentration (%T>MIC) best characterizes the drug’s pharmacodynamic profile .

Result of Action

The result of meropenem’s action is the rapid bacterial cell death . By interfering with the synthesis of vital cell wall components, meropenem causes the loss of cell wall integrity, leading to cell wall lysis and, ultimately, cell death .

Action Environment

Environmental factors, such as temperature, can influence the action of meropenem. For instance, meropenem resistance rates display seasonality and are negatively correlated with local temperature, with rates peaking in winter . This could be linked to the differential adaptation of resistant and nonresistant isolates to temperature fluctuations . Therefore, understanding these environmental influences is crucial for optimizing the use of meropenem and managing resistance.

属性

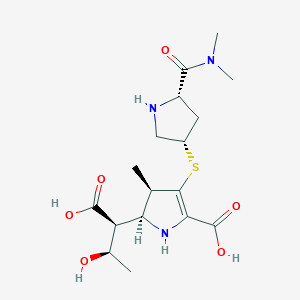

IUPAC Name |

(2S,3R)-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O6S/c1-7-12(11(8(2)21)16(23)24)19-13(17(25)26)14(7)27-9-5-10(18-6-9)15(22)20(3)4/h7-12,18-19,21H,5-6H2,1-4H3,(H,23,24)(H,25,26)/t7-,8-,9+,10+,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVWWUFTACAPIZ-PQTSNVLCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=C1SC2CC(NC2)C(=O)N(C)C)C(=O)O)C(C(C)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](NC(=C1S[C@H]2C[C@H](NC2)C(=O)N(C)C)C(=O)O)[C@@H]([C@@H](C)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Meropenem open ring | |

CAS RN |

1053703-36-8 | |

| Record name | Meropenem open ring | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1053703368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEROPENEM OPEN RING | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MC3K7LDC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

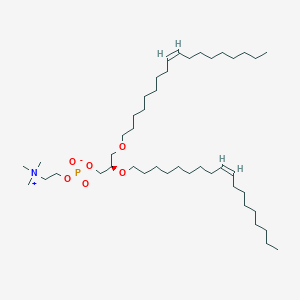

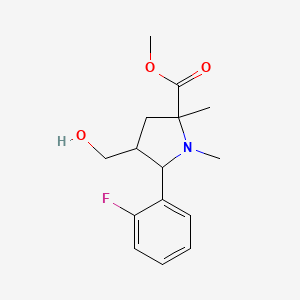

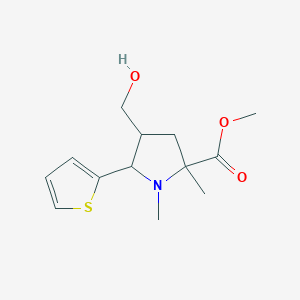

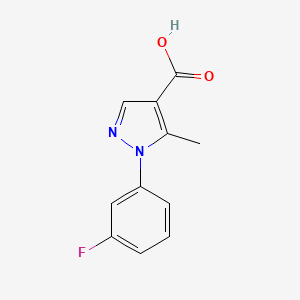

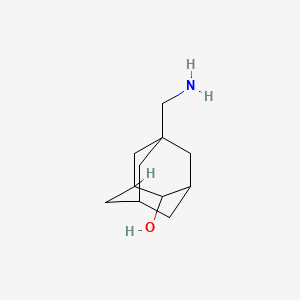

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B3078693.png)

![1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B3078726.png)